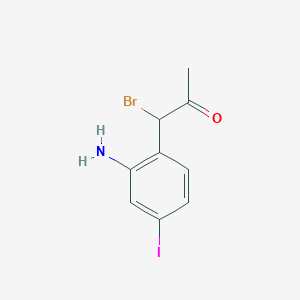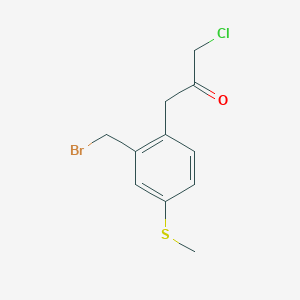![molecular formula C8H7BrN2OS B14058907 7-Bromo-3,5-dihydropyrido[2,3-e][1,4]thiazepin-2(1H)-one](/img/structure/B14058907.png)
7-Bromo-3,5-dihydropyrido[2,3-e][1,4]thiazepin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-3,5-dihydropyrido[2,3-e][1,4]thiazepin-2(1H)-one is a heterocyclic compound that features a unique structure combining bromine, pyridine, and thiazepine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3,5-dihydropyrido[2,3-e][1,4]thiazepin-2(1H)-one typically involves the reaction of 3-cyanopyridine-2(1H)-thiones with N-(2-chloroacetyl)-α-amino acids. This reaction produces N-(3-aminothieno[2,3-b]pyridin-2-ylcarbonyl)-α-amino acids, which upon heating, yield the desired thiazepine compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
7-Bromo-3,5-dihydropyrido[2,3-e][1,4]thiazepin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen.
Substitution: This reaction can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could produce a variety of functionalized thiazepine derivatives.
Applications De Recherche Scientifique
7-Bromo-3,5-dihydropyrido[2,3-e][1,4]thiazepin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: This compound is being explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: It can be used in the development of new materials with specific electronic or optical properties
Mécanisme D'action
The mechanism of action of 7-Bromo-3,5-dihydropyrido[2,3-e][1,4]thiazepin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the thiazepine ring play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxaldehyde: This compound shares the bromine and heterocyclic structure but differs in its ring composition.
7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione: Another brominated heterocycle with different ring systems.
8-Bromo-1,4-dihydropyrido[3,4-b]pyrazine-2,3-dione: Similar in having a bromine atom and a pyridine ring but differs in the overall structure.
Uniqueness
7-Bromo-3,5-dihydropyrido[2,3-e][1,4]thiazepin-2(1H)-one is unique due to its combination of bromine, pyridine, and thiazepine rings, which confer specific chemical reactivity and potential biological activity not found in the similar compounds listed above.
Propriétés
Formule moléculaire |
C8H7BrN2OS |
|---|---|
Poids moléculaire |
259.13 g/mol |
Nom IUPAC |
7-bromo-1,5-dihydropyrido[2,3-e][1,4]thiazepin-2-one |
InChI |
InChI=1S/C8H7BrN2OS/c9-6-1-5-3-13-4-7(12)11-8(5)10-2-6/h1-2H,3-4H2,(H,10,11,12) |
Clé InChI |
VPMLPZBRLKGBPK-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(NC(=O)CS1)N=CC(=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2R,3S,4S)-4-hydroxy-2-(hydroxymethyl)thiolan-3-yl] 4-methylbenzenesulfonate](/img/structure/B14058833.png)


![(3aR,4S,9bS)-ethyl 8-bromo-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate](/img/structure/B14058852.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide](/img/structure/B14058870.png)
![Bis[(aziridin-1-yl)]phosphinothioic chloride](/img/structure/B14058878.png)





![[4-(4-Chloro-phenyl)-3-cyano-6-phenyl-pyridin-2-ylsulfanyl]-acetic acid](/img/structure/B14058926.png)
